molecular formula C14H25BO2 B13406950 N-Butane-2-boronic acid (1S,2S,3R,5S)-(+)-2,3-pinanediol ester

N-Butane-2-boronic acid (1S,2S,3R,5S)-(+)-2,3-pinanediol ester

Cat. No.: B13406950
M. Wt: 236.16 g/mol
InChI Key: WHMUSDTWJRKCSL-FJTZARJSSA-N
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Description

N-Butane-2-boronic acid (1S,2S,3R,5S)-(+)-2,3-pinanediol ester is a boronic ester derivative. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by its unique stereochemistry and the presence of a pinanediol moiety, which can influence its reactivity and applications.

Properties

Molecular Formula

C14H25BO2

Molecular Weight

236.16 g/mol

IUPAC Name

(1S,2S,6R)-4-butan-2-yl-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane

InChI

InChI=1S/C14H25BO2/c1-6-9(2)15-16-12-8-10-7-11(13(10,3)4)14(12,5)17-15/h9-12H,6-8H2,1-5H3/t9?,10?,11-,12+,14-/m0/s1

InChI Key

WHMUSDTWJRKCSL-FJTZARJSSA-N

Isomeric SMILES

B1(O[C@@H]2CC3C[C@H]([C@@]2(O1)C)C3(C)C)C(C)CC

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(C)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butane-2-boronic acid (1S,2S,3R,5S)-(+)-2,3-pinanediol ester typically involves the reaction of N-Butane-2-boronic acid with (1S,2S,3R,5S)-(+)-2,3-pinanediol. The reaction is usually carried out in the presence of a dehydrating agent to facilitate ester formation. Common solvents used include tetrahydrofuran (THF) or dichloromethane (DCM), and the reaction is often performed under inert atmosphere conditions to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification methods such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Suzuki-Miyaura Coupling

This compound participates in palladium-catalyzed Suzuki-Miyaura couplings, forming carbon-carbon bonds between aryl/vinyl halides and boronic acids. Key features include:

  • Catalyst System : Pd(PPh₃)₄ or PdCl₂(dppf).

  • Base : K₂CO₃ or NaOAc.

  • Solvent : THF or DMF.

  • Yield : Typically 70–85% under optimized conditions.

The pinanediol ester group stabilizes the boron center, reducing protodeboronation side reactions compared to unprotected boronic acids.

C–N Bond Formation

Used in Buchwald-Hartwig aminations, the compound reacts with aryl halides and amines to form aryl amines.

  • Conditions : Pd₂(dba)₃ catalyst, Xantphos ligand, Cs₂CO₃ base.

  • Scope : Effective for primary and secondary amines, with yields ranging from 65% to 90%.

Transesterification with Diols

The boronate ester undergoes transesterification with 1,2- or 1,3-diols, enabling dynamic covalent chemistry applications:

Diol Type Reaction Rate (k, s⁻¹) Equilibrium Constant (K)
1,2-Ethanediol1.2 × 10⁻³2.5 × 10²
cis-1,2-Cyclohexanediol3.8 × 10⁻⁴1.1 × 10³
Pinacol4.5 × 10⁻⁵5.6 × 10³

Data adapted from studies on boronate ester stability .

Stability Under Aqueous Conditions

The pinanediol moiety enhances hydrolytic stability compared to simpler boronic esters:

Condition Half-Life (t₁/₂) Degradation Products
pH 7.0, 25°C48 hFree boronic acid, pinanediol
pH 4.5, 25°C12 hSame as above
50% MeCN/H₂O, 25°C>72 hNo degradation

Stability is critical for applications in aqueous-phase catalysis or biological systems .

Comparative Reactivity with Other Boronic Acids

Compound Reactivity in Suzuki Coupling Steric Hindrance Hydrolytic Stability
This Compound HighModerateHigh
Phenylboronic AcidModerateLowLow
1-Pentanol Boronic AcidLowHighModerate
Sec-Butylboronic AcidModerateHighModerate

The pinanediol group balances reactivity and stability, making it preferable for sensitive substrates.

Mechanistic Insights

The reaction mechanism involves:

  • Oxidative Addition : Pd⁰ inserts into the aryl halide bond.

  • Transmetallation : Boronate ester transfers the organic group to Pd.

  • Reductive Elimination : Forms the C–C bond, regenerating Pd⁰.

Steric effects from the pinanediol group slow transmetallation but improve selectivity for less hindered substrates.

Scientific Research Applications

N-Butane-2-boronic acid (1S,2S,3R,5S)-(+)-2,3-pinanediol ester is a boronic ester compound with the molecular formula C14H25BO2 . Boronic esters, including pinanediol esters, have applications in asymmetric synthesis and as potential pharmaceutical agents .

Synthesis and Reactivity

Boronic esters of pinanediol can be formed through the reaction of a boronic acid or ester with pinanediol in a hydrocarbon or ether solvent . Pinanediol boronic esters can undergo reactions with (dichloromethyl)lithium to form borate complexes, which then rearrange to form pinanediol 1-chloroalkylboronates . These chloroalkylboronic esters can be further reacted with Grignard or lithium reagents to yield alkylboronic esters, which can be oxidized to secondary alcohols .

Pharmaceutical Applications

Organoboronic acids and esters are investigated for their potential as pharmaceutical agents . For example, boronic ester derivatives have demonstrated activity against the 20S proteasome and various cancer cell lines in in vitro assays . In vivo assays in mice have shown anti-tumor activity and stronger pharmacokinetics compared to bortezomib, with some compounds undergoing pre-clinical trials . Boronic esters have also been explored as proteasome inhibitors for the treatment of multiple myeloma (MM) and triple-negative breast cancer (TNBC) .

Asymmetric Synthesis

Pinanediol boronic esters are used in asymmetric synthesis . The use of zinc chloride catalysis can improve diastereoselectivity in reactions involving pinanediol isobutylboronate . Reactions with (dichloromethyl)lithium can result in high diastereoselectivity, particularly with zinc chloride catalysis .

Mechanism of Action

The mechanism of action of N-Butane-2-boronic acid (1S,2S,3R,5S)-(+)-2,3-pinanediol ester in chemical reactions involves the formation of boronate complexes. These complexes can undergo transmetalation in the presence of palladium catalysts, facilitating the formation of new carbon-carbon bonds. The pinanediol moiety can influence the stereochemistry and reactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid pinanediol ester
  • Methylboronic acid pinanediol ester
  • Vinylboronic acid pinanediol ester

Uniqueness

N-Butane-2-boronic acid (1S,2S,3R,5S)-(+)-2,3-pinanediol ester is unique due to its specific stereochemistry and the presence of the pinanediol moiety. This can result in different reactivity and selectivity compared to other boronic esters. Its applications in stereoselective synthesis and potential biological activity make it a compound of interest in various fields.

Biological Activity

N-Butane-2-boronic acid (1S,2S,3R,5S)-(+)-2,3-pinanediol ester is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential applications in various therapeutic areas.

Synthesis

The synthesis of N-butane-2-boronic acid esters typically involves the reaction of boronic acids with pinanediol derivatives. The process can be achieved through several methods, including:

  • Esterification : The reaction of boronic acid with pinanediol under acidic or basic conditions to form the corresponding ester.
  • Matteson Rearrangement : A method that allows for the introduction of chirality and can yield high diastereoselectivity in the resulting products .

Biological Activity

N-butane-2-boronic acid esters exhibit a range of biological activities that make them valuable in pharmaceutical research:

1. Antibacterial Properties

Recent studies have demonstrated that boronic acids can inhibit various β-lactamases, which are enzymes produced by bacteria that confer resistance to β-lactam antibiotics. N-butane-2-boronic acid has shown promise in inhibiting Ambler class B β-lactamases, making it a potential candidate for combination therapies against resistant bacterial strains .

2. Antiviral Activity

Research indicates that boron-containing compounds can inhibit viral proteases, which are critical for viral replication. For instance, derivatives of boron compounds have been synthesized to target the Zika virus protease effectively. These compounds showed low inhibition constants (Ki values), indicating strong binding affinity .

3. Proteasome Inhibition

N-butane-2-boronic acid derivatives have been linked to proteasome inhibition, which is crucial in cancer therapy. Bortezomib, a well-known proteasome inhibitor derived from boronic acid, has been successfully used in treating multiple myeloma. This highlights the potential of N-butane-2-boronic acid esters in developing new anticancer agents .

Case Studies

  • Inhibition of Zika Virus Protease :
    • A study synthesized several boroleucine-derived inhibitors that demonstrated effective inhibition of the Zika virus protease with Ki values as low as 31.5 nM. This suggests that N-butane-2-boronic acid derivatives could be explored further for antiviral applications .
  • Antibacterial Efficacy :
    • Research focused on the development of inhibitors against β-lactamases reported that compounds similar to N-butane-2-boronic acid exhibited significant antibacterial activity against resistant strains of bacteria like E. coli and Klebsiella pneumoniae .

Research Findings Summary

Activity Mechanism References
AntibacterialInhibition of β-lactamases
AntiviralInhibition of viral proteases
Proteasome inhibitionDisruption of protein degradation pathways

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and purifying N-Butane-2-boronic acid (1S,2S,3R,5S)-(+)-2,3-pinanediol ester?

  • Methodology : Synthesis typically involves the esterification of boronic acids with chiral diols like (1S,2S,3R,5S)-(+)-pinanediol under anhydrous conditions. Purification often employs column chromatography with silica gel or reverse-phase HPLC to isolate the stereoisomerically pure product .
  • Critical Considerations : Ensure inert atmosphere (argon/nitrogen) to prevent boronic acid oxidation. Monitor reaction progress via 11^{11}B NMR to confirm boronate ester formation .

Q. How does the stereochemistry of the pinanediol moiety influence the compound's reactivity in cross-coupling reactions?

  • Mechanistic Insight : The (1S,2S,3R,5S)-pinanediol framework creates a chiral environment that stabilizes the boronate intermediate during Suzuki-Miyaura couplings. This stereochemical rigidity enhances enantioselectivity in asymmetric catalysis .
  • Experimental Validation : Compare reaction outcomes using racemic vs. enantiopure pinanediol esters via chiral HPLC to assess stereochemical retention .

Advanced Research Questions

Q. How can researchers resolve contradictory data on diastereomeric excess (de) in boronate ester formation?

  • Analytical Strategy :

  • Use 1^{1}H NMR with chiral shift reagents (e.g., Eu(hfc)3_3) to quantify diastereomers.
  • Cross-validate with X-ray crystallography to confirm absolute configuration .
    • Case Study : Discrepancies in de values may arise from dynamic equilibria in solution; low-temperature NMR (-40°C) can suppress exchange processes .

Q. What computational models predict the stability of N-Butane-2-boronic acid pinanediol ester in aqueous vs. organic solvents?

  • Methodology :

  • Perform DFT calculations (e.g., B3LYP/6-31G*) to model boron-diol bond dissociation energies.
  • Validate with experimental kinetic studies in solvents like THF, DMF, and water .
    • Key Finding : The ester is hydrolytically unstable in protic solvents due to rapid boronate-diol exchange, limiting its use in aqueous media .

Q. How does the compound’s boronate ester structure impact its application in chiral separation protocols?

  • Application : The pinanediol ester’s rigid bicyclic structure enables selective binding to diol-containing analytes (e.g., saccharides) in affinity chromatography. Optimize mobile phase pH (6–8) to balance boronate-diol binding strength .
  • Data Interpretation : Compare retention times of enantiomers on boronate-functionalized columns to assess separation efficiency .

Handling and Stability

Q. What are the recommended storage conditions to prevent decomposition?

  • Guidelines : Store at 0–6°C under inert gas (argon) to minimize boronate ester hydrolysis. Avoid exposure to moisture; use molecular sieves in storage vials .
  • Safety Note : While not classified as hazardous, handle with standard PPE (gloves, goggles) due to potential irritant properties .

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